N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, attached to a benzamide moiety and a 4-ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Attachment of the 4-ethoxyphenyl Group:
Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3-methylbenzoic acid or its derivatives, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide exerts its effects would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-15-9-7-13(8-10-15)16-17(21-24-20-16)19-18(22)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,21,22) |
InChI Key |
XWRCRVYOGLJBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.